molecular formula C16H25N3O3 B10969798 1-(3,4-Dimethoxyphenyl)-3-[2-(piperidin-1-yl)ethyl]urea

1-(3,4-Dimethoxyphenyl)-3-[2-(piperidin-1-yl)ethyl]urea

Cat. No.: B10969798
M. Wt: 307.39 g/mol
InChI Key: KEHQRXADJVCZMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-DIMETHOXYPHENYL)-N’-(2-PIPERIDINOETHYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXYPHENYL)-N’-(2-PIPERIDINOETHYL)UREA typically involves the reaction of 3,4-dimethoxyaniline with 2-piperidinoethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N-(3,4-DIMETHOXYPHENYL)-N’-(2-PIPERIDINOETHYL)UREA may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHOXYPHENYL)-N’-(2-PIPERIDINOETHYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-N’-(2-PIPERIDINOETHYL)UREA depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-DIMETHOXYPHENYL)-N’-(2-PIPERIDINOETHYL)CARBAMATE
  • N-(3,4-DIMETHOXYPHENYL)-N’-(2-PIPERIDINOETHYL)THIOUREA

Uniqueness

N-(3,4-DIMETHOXYPHENYL)-N’-(2-PIPERIDINOETHYL)UREA is unique due to its specific substitution pattern on the aromatic ring and the presence of the piperidinoethyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H25N3O3

Molecular Weight

307.39 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(2-piperidin-1-ylethyl)urea

InChI

InChI=1S/C16H25N3O3/c1-21-14-7-6-13(12-15(14)22-2)18-16(20)17-8-11-19-9-4-3-5-10-19/h6-7,12H,3-5,8-11H2,1-2H3,(H2,17,18,20)

InChI Key

KEHQRXADJVCZMM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NCCN2CCCCC2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.